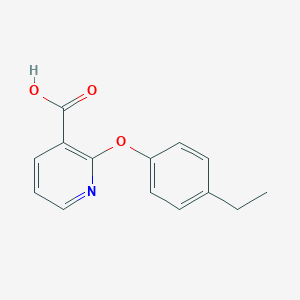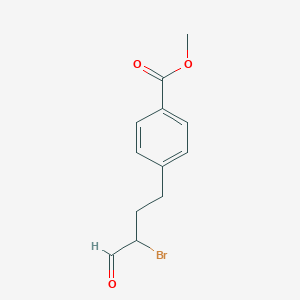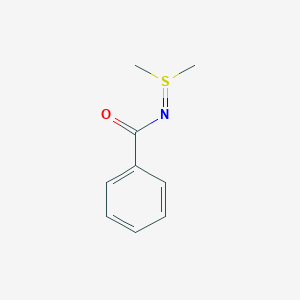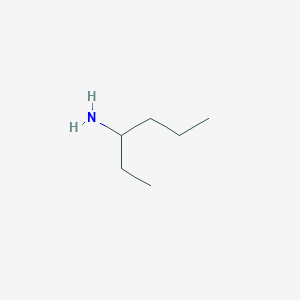
Citatepine
Overview
Description
Molecular Structure Analysis
Citatepine has a molecular formula of C20H18N2S . Its exact mass is 318.119080 Da and its average mass is 318.435 Da . The detailed molecular structure analysis would require more specific information or advanced computational tools.Chemical Reactions Analysis
The specific chemical reactions involving Citatepine are not provided in the search results. Generally, the chemical reactions of a compound depend on its functional groups and the conditions under which it is subjected .Physical And Chemical Properties Analysis
Citatepine has a molecular formula of C20H18N2S, an average mass of 318.435 Da, and a monoisotopic mass of 318.119080 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .Scientific Research Applications
Enhanced Drug Delivery and Bioavailability
- Citatepine, known for its use in treating hypertension, has shown significant improvement in drug delivery and bioavailability through novel formulations. For instance, a study demonstrated the enhancement of cilnidipine's (a drug similar to Citatepine) dissolution rate and oral bioavailability using a nanosuspension prepared through a wet-milling method. This approach significantly increased the C_max and AUC_0-24 of the drug, indicating a substantial rise in its bioavailability (Liu et al., 2020).
Pharmacological and Therapeutic Insights
- Citatepine's unique pharmacological properties, particularly in hypertension treatment, are highlighted in research. A study on cilnidipine, which shares therapeutic similarities with Citatepine, underlines its distinctive action on sympathetic N-type Ca(2+) channels. This property differentiates it from classical Ca(2+) channel blockers, suggesting potential renoprotective, neuroprotective, and cardioprotective effects (Takahara, 2009).
Drug Delivery Optimization
- The application of Citatepine in transdermal delivery systems has been researched to optimize its therapeutic efficacy. For example, cilnidipine-loaded transfersomes were developed for transdermal application. These formulations, optimized through a Box-Behnken design, showed promising results in terms of vesicle size, drug entrapment, and transdermal flux, enhancing the drug's potential for effective delivery (Khatoon et al., 2019).
Safety and Hazards
properties
IUPAC Name |
18-methyl-8-thia-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c1-22-10-8-15-16(9-11-22)18-12-14(13-21)6-7-20(18)23-19-5-3-2-4-17(15)19/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBTZJDOBMDLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)C3=C(C=CC(=C3)C#N)SC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215812 | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citatepine | |
CAS RN |
65509-66-2 | |
| Record name | Citatepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065509662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITATEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92S48G7U0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Citatepine interact with its target and what are the downstream effects?
A1: Citatepine primarily interacts with dopamine receptors in the brain, specifically showing a preference for those located in the hippocampus compared to the striatum [, ]. This interaction leads to the blockade of dopamine receptors, particularly the D2 subtype, which is a key mechanism of action for antipsychotic drugs []. By blocking D2 receptors, Citatepine is hypothesized to modulate dopaminergic neurotransmission, potentially alleviating symptoms associated with psychosis [].
Q2: What is known about the structure-activity relationship (SAR) of Citatepine and its analogs?
A2: While specific details regarding Citatepine's SAR are not provided in the given research, it is categorized as a tetracyclic compound [, ]. This structural class suggests similarities to other known antipsychotics like Clozapine. The research highlights that Citatepine was selected for further investigation due to its potent antidopaminergic activity and preferential binding to hippocampal DA receptors over those in the striatum []. This selectivity profile suggests that structural modifications within the tetracyclic framework can influence its pharmacological activity and receptor subtype selectivity. Further research exploring modifications to Citatepine's structure could elucidate the key pharmacophores responsible for its activity and potentially lead to the development of new analogs with improved efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)





